molecular formula C11H8F3NO B1429860 2,2,2-trifluoro-1-(5-methyl-1H-indol-3-yl)ethan-1-one CAS No. 858515-93-2

2,2,2-trifluoro-1-(5-methyl-1H-indol-3-yl)ethan-1-one

Cat. No.: B1429860
CAS No.: 858515-93-2
M. Wt: 227.18 g/mol
InChI Key: VCRHDWXXEWKQOI-UHFFFAOYSA-N
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Description

2,2,2-Trifluoro-1-(5-methyl-1H-indol-3-yl)ethan-1-one is a chemical compound with the CAS Number: 858515-93-2 . It has a molecular weight of 227.19 and its IUPAC name is this compound . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H8F3NO/c1-6-2-3-9-7(4-6)8(5-15-9)10(16)11(12,13)14/h2-5,15H,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule.

Scientific Research Applications

Asymmetric Synthesis

A key application of 2,2,2-trifluoro-1-(5-methyl-1H-indol-3-yl)ethan-1-one is in asymmetric synthesis. For instance, Yang Jia-li (2015) explored the synthesis of trifluoromethyl substituted tert-butylsulfonylamide, highlighting the stereoselectivity and high yields achieved in the process. This synthesis is significant for producing compounds with potential medicinal applications, showcasing the compound's importance in creating enantiomerically pure substances (Yang Jia-li, 2015).

Optical Resolution and Catalysis

The compound plays a role in the optical resolution of racemic mixtures. Katsuya Kato et al. (1995) demonstrated the lipase-catalyzed enantioselective acetylation of trifluoro-1-(naphthyl)ethanols, an important process in chiral synthesis. The study indicated significant effects on reactivity and enantioselectivity based on the compound's structural modifications (Katsuya Kato et al., 1995).

Synthesis of Fluorine-Containing Compounds

The synthesis of new fluorine-containing compounds, such as benzothiazin-4-ones, is another application. E. Nosova et al. (2019) reported the high-yield synthesis of these compounds, emphasizing the compound's role in facilitating reactions leading to fluorinated products with potential pharmaceutical relevance (E. Nosova et al., 2019).

Antimicrobial Activity

T. Chundawat et al. (2016) explored the synthesis of difluoromethylated indol-2-ones and their evaluation for antimicrobial activities. The study highlights the compound's utility in generating fluorinated structures with potential as antimicrobial agents (T. Chundawat et al., 2016).

Crystal Structure Analysis

Research on the crystal structures of methyl-substituted indoles, like the synthesis and structural evaluation by Lovel Kukuljan et al. (2016), showcases the compound's utility in crystallography and structural chemistry. These studies are vital for understanding the molecular geometry and potential interactions of these compounds (Lovel Kukuljan et al., 2016).

Alkylation Reactions

The compound is also used in alkylation reactions. Xiao-dong Liu et al. (2017) presented a Cs2CO3-catalyzed alkylation of indoles with trifluoromethyl ketones, leading to the synthesis of trifluoromethyl-substituted tertiary alcohols. This research contributes to the development of novel synthetic methodologies in organic chemistry (Xiao-dong Liu et al., 2017).

Other Applications

Further studies have focused on various aspects like the preparation of fluorinated plant growth regulators (M. Katayama, R. K. Gautam, 1997), chemoenzymatic synthesis of pharmaceutical precursors (D. González-Martínez, V. Gotor, V. Gotor‐Fernández, 2019), and the synthesis of novel molecules for potential COVID-19 treatment (Huda R. M. Rashdan et al., 2021).

Biochemical Analysis

Biochemical Properties

2,2,2-Trifluoro-1-(5-methyl-1H-indol-3-yl)ethan-1-one plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for drug metabolism. The nature of these interactions often involves the binding of the trifluoromethyl group to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s function .

Cellular Effects

The effects of this compound on cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those involving the MAPK/ERK pathway, which is essential for cell growth and differentiation. Additionally, this compound can alter gene expression by modulating transcription factors, leading to changes in cellular metabolism and function .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, which can lead to changes in gene expression. For example, its interaction with transcription factors can result in the upregulation or downregulation of target genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to a decrease in its efficacy. Long-term studies have shown that prolonged exposure to this compound can result in significant changes in cellular function, including alterations in cell cycle progression and apoptosis .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can have beneficial effects, such as enhancing metabolic activity and improving cellular function. At high doses, it can exhibit toxic effects, including liver damage and oxidative stress. Threshold effects have been observed, indicating that there is a narrow therapeutic window for this compound .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism. The compound can affect metabolic flux and alter metabolite levels, leading to changes in cellular energy balance and overall metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions influence its localization and accumulation within different cellular compartments. The compound’s distribution is crucial for its biological activity, as it needs to reach specific sites within the cell to exert its effects .

Subcellular Localization

The subcellular localization of this compound is essential for its activity. It is often directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the mitochondria, where it can influence mitochondrial function and energy production .

Properties

IUPAC Name

2,2,2-trifluoro-1-(5-methyl-1H-indol-3-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8F3NO/c1-6-2-3-9-7(4-6)8(5-15-9)10(16)11(12,13)14/h2-5,15H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCRHDWXXEWKQOI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NC=C2C(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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